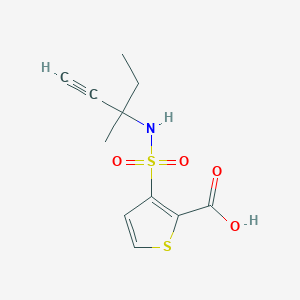![molecular formula C20H21N3O4 B7429319 2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide](/img/structure/B7429319.png)
2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide, also known as BPOE, is a synthetic compound that has been widely used in scientific research. BPOE is a member of the oxadiazole family and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide inhibits the activity of HDACs by binding to the active site of the enzyme. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. 2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide inhibits the activity of HDACs, leading to the accumulation of acetylated histones and the activation of gene expression. This mechanism of action has been shown to be effective in the treatment of various diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. 2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide has also been shown to improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's disease. Additionally, 2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. 2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide has also been extensively studied, and its mechanism of action is well understood, making it a reliable tool for scientific research. However, 2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide also has some limitations. It has been shown to have low solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for the study of 2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide. One potential direction is to study the safety and efficacy of 2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide in humans. Another direction is to study the potential of 2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, 2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide could be studied as a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Finally, the mechanism of action of 2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide could be further studied to identify potential targets for drug development.
Synthesis Methods
2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide can be synthesized through a multistep process involving the reaction of 2-benzylphenol with 2-bromoethanol, followed by the reaction of the resulting product with 5-oxo-4H-1,2,4-oxadiazole-3-carboxylic acid. The final product is obtained by reacting the intermediate with propanoyl chloride. The synthesis method has been optimized to produce high yields of 2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide with high purity.
Scientific Research Applications
2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of histone deacetylases (HDACs) and has been used as a potential anti-cancer agent. 2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide has also been used to study the role of HDACs in the regulation of gene expression and has shown promising results in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-14(19(24)21-12-11-18-22-20(25)27-23-18)26-17-10-6-5-9-16(17)13-15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSJUAWWIIRYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=NOC(=O)N1)OC2=CC=CC=C2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3-[[3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carbonyl]amino]phenoxy]acetate](/img/structure/B7429243.png)
![(3-Methylsulfanylpyrrolidin-1-yl)-[4-(pyridin-4-ylamino)phenyl]methanone](/img/structure/B7429244.png)

![1-(2,2-difluoroethyl)-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7429248.png)
![methyl 2-[(2R,6S)-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-5-sulfamoylbenzoate](/img/structure/B7429253.png)

![3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol](/img/structure/B7429278.png)
![1,1-Dioxo-3-[[(2-phenylpyrimidin-4-yl)amino]methyl]thiolan-3-ol](/img/structure/B7429282.png)
![1-[(1R)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethyl]-3-(4-hydroxy-2,2-dimethylpentyl)urea](/img/structure/B7429287.png)
![2-methyl-N-[4-[2-[(4-methylthiophen-2-yl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B7429292.png)
![3-cyclopropyl-N-(4-methoxy-3-nitrophenyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B7429310.png)
![2,2-Dimethyl-3-[1-[5-methyl-2-nitro-4-(trifluoromethyl)phenyl]piperidin-3-yl]propanamide](/img/structure/B7429325.png)

![2-(3-Fluorophenoxy)-1-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7429350.png)